Technical Whitepaper: (R)-N-Ethylpyrrolidine-2-carboxamide Hydrochloride
Technical Whitepaper: (R)-N-Ethylpyrrolidine-2-carboxamide Hydrochloride
Executive Summary
(R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride is a chiral, proline-derived secondary amine salt. As a derivative of D-proline, it serves as a highly efficient bifunctional organocatalyst for asymmetric transformations and a critical building block in pharmaceutical synthesis[1]. For researchers and drug development professionals, understanding the structural logic of this molecule is paramount. This whitepaper details its physicochemical properties, mechanistic utility in enamine-iminium catalysis, and validated experimental protocols for its synthesis and application.
Core Physicochemical Properties
The molecule features a pyrrolidine ring with a secondary amine (protonated as a hydrochloride salt to prevent oxidative degradation and improve shelf stability) and an N-ethyl substituted carboxamide at the C2 position. The (R)-configuration dictates its stereochemical induction capabilities, selectively driving the formation of enantiomeric products opposite to those produced by natural (S)-proline derivatives[2][3].
| Property | Value |
| Chemical Name | (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride |
| CAS Number | 1956435-76-9 (HCl salt) / 1225063-04-6 (Free base) |
| Molecular Formula | C7H15ClN2O |
| Molecular Weight | 178.66 g/mol |
| Stereochemistry | (R) / D-isomer |
| Hydrogen Bond Donors | 3 (in HCl salt form) |
| Hydrogen Bond Acceptors | 2 |
Data synthesized from chemical databases and PubChem records[3][4][5].
Mechanistic Insights: Bifunctional Organocatalysis
Prolinamides are privileged structures in asymmetric synthesis[6]. The structural logic of (R)-N-ethylpyrrolidine-2-carboxamide relies on a synergistic, bifunctional activation mode:
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Nucleophilic Activation (Enamine Formation): The secondary amine of the pyrrolidine ring condenses with a carbonyl donor (e.g., a ketone) to form a nucleophilic enamine intermediate[1][7].
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Electrophilic Activation (Hydrogen Bonding): The N-ethyl carboxamide group acts as a Brønsted acid and hydrogen-bond donor. It coordinates with the electrophile (e.g., an aldehyde), rigidifying the transition state and directing the facial attack[1][8].
This dual activation lowers the activation energy and highly controls the stereochemical outcome of reactions, such as the direct asymmetric aldol reaction[8].
Bifunctional enamine-iminium catalytic cycle driven by (R)-N-Ethylpyrrolidine-2-carboxamide.
Experimental Protocols
Protocol A: Synthesis of (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride
To ensure high enantiomeric purity, the synthesis begins with commercially available Boc-D-proline. The causality behind using the Boc-protecting group is to prevent unwanted self-condensation or polymerization during the amide coupling step[2][9].
Step-by-Step Methodology:
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Activation: Dissolve 10 mmol of Boc-D-proline in 50 mL of anhydrous dichloromethane (DCM). Add 1.2 equivalents of HATU and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir at 0 °C for 15 minutes to form the active ester.
-
Amidation: Add 1.5 equivalents of ethylamine (as a 2M solution in THF) dropwise to the mixture. The choice of ethylamine over bulkier amines ensures the amide proton remains sterically accessible for future hydrogen bonding[8]. Stir at room temperature for 4 hours.
-
Workup: Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure to yield Boc-(R)-N-ethylpyrrolidine-2-carboxamide.
-
Deprotection & Salt Formation: Dissolve the intermediate in 20 mL of a 4M HCl in dioxane solution. Stir at room temperature for 2 hours. The acidic conditions cleave the Boc group while simultaneously precipitating the target molecule as a stable hydrochloride salt.
-
Isolation: Filter the white precipitate, wash with cold diethyl ether, and dry under vacuum to afford (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride[2][3].
Protocol B: Application in Asymmetric Aldol Reaction
This protocol validates the catalytic efficiency of the synthesized molecule in a model reaction between acetone and 4-nitrobenzaldehyde[8].
Step-by-Step Methodology:
-
Catalyst Preparation: In a reaction vial, add 10 mol% of (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride. Because the catalyst is an HCl salt, add 10 mol% of a mild base (e.g., triethylamine) to liberate the active secondary amine in situ[1].
-
Reaction Setup: Add 1.0 mmol of 4-nitrobenzaldehyde, followed by 2.0 mL of acetone (serving as both the ketone donor and the solvent) and 0.1 mL of water. Expert Insight: The addition of water is a critical, field-proven modification; it facilitates proton transfer during the transition state and accelerates catalyst turnover without compromising enantioselectivity[1][8].
-
Execution: Stir the mixture at room temperature for 24 hours. Monitor conversion via TLC (Hexane/EtOAc 7:3).
-
Quenching and Purification: Quench with saturated NH4Cl solution, extract with ethyl acetate, dry, and concentrate. Purify the crude product via flash column chromatography.
-
Analysis: Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AS-H column).
Analytical Characterization Standards
To validate the structural integrity and trustworthiness of the synthesized batch, the following analytical standards must be met:
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1H NMR (400 MHz, D2O): Expect a characteristic triplet for the ethyl group methyl protons (~1.1 ppm) and a complex multiplet for the pyrrolidine ring protons (1.8 - 3.5 ppm). The chiral α-proton should appear as a distinct doublet of doublets (~4.2 ppm)[9].
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Mass Spectrometry (ESI-MS): [M+H]+ peak expected at m/z 143.1 (corresponding to the free base C7H14N2O + H+)[5].
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Chiral Purity: Chiral HPLC is essential to confirm that no racemization occurred during the HATU-mediated coupling step.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 22804123, N-Ethyl-L-prolinamide hydrochloride." PubChem. URL: [Link]
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Molaid. "(R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride - CAS 1956435-76-9." Molaid Chemical Database. URL: [Link]
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Kotsuki, H., et al. "Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study." Catalysts (MDPI), 2011. URL: [Link]
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Ventura, M., et al. "Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application." Molecules (PMC), 2020. URL: [Link]
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Revelou, P., et al. "Novel prolinamide–ureas as organocatalysts for the asymmetric aldol reaction." ResearchGate, 2012. URL: [Link]
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Kotsuki, H. "Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules." LOCKSS, 2007. URL: [Link]
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Ovonramwen, O. B., et al. "Synthesis and Antimicrobial Activities of 1-((5-Chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide." UDSM Journals. URL: [Link]
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- 4. (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride - CAS号 1956435-76-9 - 摩熵化学 [molaid.com]
- 5. 1225063-04-6 | (R)-n-ethylpyrrolidine-2-carboxamide - AiFChem [aifchem.com]
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